2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often require the use of a catalyst, such as an acid or base, and may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone, while reduction of the quinazolinone core may produce a dihydroquinazolinone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Potential use in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-3-phenylquinazolin-4(3H)-one: Lacks the methoxy group on the phenyl ring.
2-(thiophen-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one: Contains a thiophene ring instead of a furan ring.
2-(furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Methoxy group is positioned differently on the phenyl ring.
Uniqueness
The presence of both the furan ring and the methoxy-substituted phenyl ring in 2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one may confer unique chemical and biological properties, making it a compound of interest for further study and development.
Properties
IUPAC Name |
2-(furan-2-yl)-3-(2-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-23-16-10-5-4-9-15(16)21-18(17-11-6-12-24-17)20-14-8-3-2-7-13(14)19(21)22/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRZZSWQUBLTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352313 |
Source
|
Record name | 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62820-54-6 |
Source
|
Record name | 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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